Dimethylketene

描述

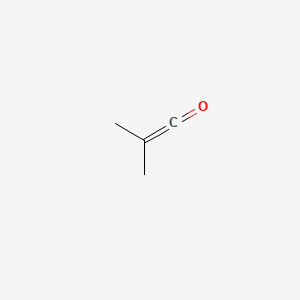

Structure

3D Structure

属性

IUPAC Name |

2-methylprop-1-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-4(2)3-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOKWPVSGXHSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-18-8 | |

| Record name | 1-Propen-1-one, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10208530 | |

| Record name | 1-Propen-1-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-26-5 | |

| Record name | 1-Propen-1-one, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propen-1-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethylketene from Isobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethylketene, a highly reactive and valuable intermediate in organic synthesis. The primary route discussed involves the dehydrochlorination of isobutyryl chloride. Due to the inherent instability and rapid dimerization of this compound, its preparation is a two-stage process. First, the stable dimer, 2,2,4,4-tetramethyl-1,3-cyclobutanedione, is synthesized. Subsequently, this dimer is subjected to pyrolysis to generate the monomeric this compound for in situ use.

This document details the reaction mechanisms, provides comprehensive experimental protocols, and presents key quantitative data in a structured format.

Part 1: Synthesis of this compound Dimer

The reaction of isobutyryl chloride with a tertiary amine, such as triethylamine, results in dehydrochlorination.[1][2] The initially formed this compound monomer is highly reactive and rapidly undergoes a [2+2] cycloaddition with itself to yield the stable crystalline dimer, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[2]

Reaction Pathway and Mechanism

The process begins with the elimination of hydrogen chloride from isobutyryl chloride, facilitated by a base, to form a transient this compound intermediate. This intermediate then dimerizes.

References

An In-depth Technical Guide on the Thermal Decomposition of Dimethylketene Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal decomposition of dimethylketene dimer, scientifically known as 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBD), is a significant chemical transformation that yields this compound, a highly reactive and valuable intermediate in organic synthesis. Understanding the kinetics and mechanism of this process is crucial for controlling the generation of this compound for subsequent reactions, such as the synthesis of β-lactams, esters, and other fine chemicals. This guide provides a comprehensive overview of the thermal decomposition of TMCBD, including the reaction mechanism, a detailed experimental protocol for its study, and a framework for the presentation of kinetic data.

Introduction

This compound ((CH₃)₂C=C=O) is a transient but highly useful ketene in synthetic organic chemistry. Due to its propensity to dimerize, it is often generated in situ for immediate consumption. The most common precursor for the controlled generation of this compound is its stable, crystalline dimer, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[1] This head-to-tail dimer readily undergoes a retro-[2+2] cycloaddition upon heating to regenerate two molecules of the monomeric this compound.[2][3] This technical guide outlines the fundamental principles of this thermal decomposition, providing researchers with the necessary information to utilize this reaction effectively and safely.

Reaction Mechanism and Stoichiometry

The thermal decomposition of 2,2,4,4-tetramethyl-1,3-cyclobutanedione is a unimolecular reaction that proceeds through a concerted, four-membered ring cleavage. This pericyclic reaction is thermally allowed and results in the formation of two equivalents of this compound.

Reaction:

C₈H₁₂O₂ (s/g) → 2 (CH₃)₂C=C=O (g)

The reaction is typically carried out in the gas phase by heating solid TMCBD above its melting point (112–115 °C), allowing it to sublime and subsequently decompose in a heated flow system.[1]

Reaction Pathway Diagram

Quantitative Data Summary

Table 1: Physicochemical Properties of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

| Property | Value |

| IUPAC Name | 2,2,4,4-Tetramethylcyclobutane-1,3-dione |

| CAS Number | 933-52-8 |

| Molecular Formula | C₈H₁₂O₂ |

| Molar Mass | 140.18 g/mol |

| Appearance | Colorless or white solid |

| Melting Point | 112–115 °C |

Table 2: Kinetic Parameters for Thermal Decomposition

| Compound | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Temperature Range (°C) |

| 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | Data not available | Data not available | Not specified |

| 1,1,3,3-Tetramethylcyclobutane (for comparison) | 2.04 x 10¹⁶ | 272.6 | 410–522 |

Experimental Protocols

The following section describes a general experimental methodology for studying the gas-phase thermal decomposition of 2,2,4,4-tetramethyl-1,3-cyclobutanedione and determining its kinetic parameters. This protocol is based on common practices for studying unimolecular gas-phase reactions.

Materials and Equipment

-

Reactant: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (≥98% purity)

-

Inert Carrier Gas: Nitrogen or Argon (high purity)

-

Pyrolysis Reactor: Quartz tube furnace with a programmable temperature controller

-

Sublimation Apparatus: Heated sample holder at the entrance of the reactor

-

Flow Control: Mass flow controllers for the carrier gas

-

Pressure Control: Pressure transducer and a vacuum pump

-

Analytical System: In-line Fourier Transform Infrared (FTIR) spectrometer with a heated gas cell and/or a Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis.

Experimental Workflow

Detailed Procedure

-

System Setup: A known mass of 2,2,4,4-tetramethyl-1,3-cyclobutanedione is placed in the sublimation apparatus at the inlet of the quartz tube reactor. The system is assembled and leak-checked.

-

Inert Atmosphere: The entire system is purged with an inert carrier gas (e.g., nitrogen) at a controlled flow rate to remove air and moisture.

-

Reaction Conditions: The tube furnace is heated to the desired reaction temperature. The pressure within the system is maintained at a constant value.

-

Initiation of Reaction: The sample holder containing the TMCBD is gently heated to induce sublimation. The vaporized TMCBD is carried into the hot zone of the reactor by the inert gas stream, where it undergoes thermal decomposition.

-

Product Analysis and Kinetic Measurements:

-

Using Time-Resolved FTIR: The gas stream exiting the reactor is passed through a heated gas cell within an FTIR spectrometer. The characteristic absorption bands of TMCBD and the product, this compound, are monitored over time. The rate of disappearance of the reactant or the rate of appearance of the product can be used to determine the rate constant at that temperature.

-

Using GC-MS: Aliquots of the exit gas stream are periodically injected into a GC-MS to separate and identify the products and quantify the remaining reactant.

-

-

Data Analysis: The experiment is repeated at several different temperatures. The natural logarithm of the calculated rate constants (ln(k)) is plotted against the reciprocal of the absolute temperature (1/T). According to the Arrhenius equation (k = Ae^(-Ea/RT)), this plot should be linear. The activation energy (Ea) can be determined from the slope of the line (-Ea/R), and the pre-exponential factor (A) can be determined from the y-intercept (ln(A)).

Safety Considerations

-

This compound is highly reactive and toxic. The experiment should be conducted in a well-ventilated fume hood.

-

High temperatures are involved. Appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn.

-

Pressurized gas cylinders should be handled with care and secured properly.

Conclusion

The thermal decomposition of 2,2,4,4-tetramethyl-1,3-cyclobutanedione is a clean and efficient method for the generation of this compound. While specific kinetic parameters for this reaction require further investigation, the experimental methodologies outlined in this guide provide a robust framework for researchers to study this and similar gas-phase unimolecular reactions. A thorough understanding and precise control of this decomposition are paramount for its successful application in the synthesis of complex organic molecules.

References

An In-Depth Technical Guide to the Electronic Properties of Dimethylketene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylketene ((CH₃)₂C=C=O), a reactive organic compound, serves as a versatile intermediate in various chemical syntheses. Its unique electronic structure, characterized by the cumulative double bonds, dictates its reactivity and makes it a subject of significant interest in both theoretical and experimental chemistry. Understanding the core electronic properties of this compound, such as its ionization potential, electron affinity, and dipole moment, is crucial for predicting its behavior in chemical reactions and for the rational design of novel synthetic methodologies. This guide provides a comprehensive overview of these electronic properties, supported by experimental and computational data, detailed methodologies, and visual representations of its chemical behavior.

Core Electronic Properties

The electronic characteristics of this compound are fundamental to its chemical reactivity, influencing its interactions with electrophiles and nucleophiles. Key quantitative electronic properties are summarized in the table below, compiled from a combination of experimental measurements and computational studies.

| Property | Value | Method | Reference(s) |

| Ionization Potential (Vertical) | 8.38 eV | Photoelectron Spectroscopy | [1] |

| 8.45 eV | Photoelectron Spectroscopy | [1] | |

| Proton Affinity | 855 kJ/mol | G2 Calculation | [2] |

| Dipole Moment | ~1.4 D (Theoretical Estimate) | Comparison to Ketene | [3] |

| Electron Affinity | Not Experimentally Determined | - | - |

Molecular Orbital Theory and Reactivity

The reactivity of this compound can be rationalized through its frontier molecular orbitals. The highest occupied molecular orbital (HOMO) is perpendicular to the plane of the molecule, with significant electron density on the central carbon atom (Cβ). The lowest unoccupied molecular orbital (LUMO) lies in the plane of the molecule, with a large coefficient on the carbonyl carbon atom (Cα).[3]

This electronic distribution leads to a distinct pattern of reactivity:

-

Nucleophilic attack occurs at the electrophilic carbonyl carbon (Cα) within the molecular plane.

-

Electrophilic attack targets the nucleophilic central carbon (Cβ) perpendicular to the molecular plane.[3]

This inherent reactivity makes this compound a potent reagent in various chemical transformations, most notably in cycloaddition reactions.

Experimental Protocols

Synthesis of this compound (for in-situ use)

This compound is highly reactive and prone to dimerization, and is therefore typically generated in-situ for immediate use in subsequent reactions. A common method for its preparation is the pyrolysis of isobutyric anhydride or the dehydrochlorination of isobutyryl chloride. For many applications, the more stable β-lactone dimer of this compound is used as a precursor, which can be dissociated to the monomer upon heating.[4]

A detailed procedure for the synthesis of the β-lactone dimer of this compound, which serves as a source of this compound, is described in Organic Syntheses.[4] The process involves the aluminum chloride-catalyzed rearrangement of tetramethyl-1,3-cyclobutanedione.

Measurement of Ionization Potential via Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for determining the ionization potentials of molecules. The general workflow for a gas-phase PES experiment is as follows:

-

Sample Introduction: Gaseous this compound, generated from a suitable precursor, is introduced into a high-vacuum ionization chamber.

-

Ionization: The sample is irradiated with a monochromatic beam of high-energy photons (e.g., from a He I lamp). These photons cause the ejection of valence electrons.

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer.

-

Spectrum Generation: A plot of the number of detected electrons versus their kinetic energy constitutes the photoelectron spectrum.

-

Ionization Potential Calculation: The ionization potential is determined from the energy of the incident photons and the kinetic energy of the photoelectrons, according to the equation: IP = hν - KE, where IP is the ionization potential, hν is the photon energy, and KE is the kinetic energy of the electron.

Signaling Pathways and Logical Relationships

[2+2] Cycloaddition of this compound

A hallmark reaction of this compound is its [2+2] cycloaddition with various π-systems, such as alkenes and imines, to form four-membered rings. This reaction is believed to proceed through a concerted, antarafacial-suprafacial mechanism. The ketene acts as the antarafacial component, where the two new sigma bonds are formed on opposite faces of the C=C double bond. The other reactant (the ketenophile) adds in a suprafacial manner.

This cycloaddition is a powerful tool in organic synthesis for the construction of cyclobutanone derivatives, which are valuable synthetic intermediates.

Computational Chemistry Insights

Due to the transient nature of this compound, computational chemistry plays a vital role in elucidating its electronic properties. Ab initio and density functional theory (DFT) methods are employed to calculate molecular geometries, energies, and electronic properties.

For instance, high-level computational methods such as G2 theory have been used to calculate the proton affinity of this compound, providing a value of 855 kJ/mol.[2] Such calculations are essential for benchmarking experimental results and for predicting the properties of related, yet unstudied, ketene derivatives.

Conclusion

The electronic properties of this compound are central to its rich and diverse chemistry. While its ionization potential has been well-characterized experimentally, further investigation into its dipole moment and electron affinity would provide a more complete picture of its electronic landscape. The interplay of its frontier molecular orbitals dictates its reactivity, making it a valuable reagent for cycloaddition reactions and other organic transformations. The continued application of both experimental techniques and computational modeling will undoubtedly lead to a deeper understanding of this fascinating molecule and unlock new applications in chemical synthesis and drug development.

References

Spectroscopic Characterization of Dimethylketene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylketene ((CH₃)₂C=C=O), the simplest dialkylketene, is a highly reactive organic compound of significant interest in synthetic chemistry. Its utility as a versatile intermediate for the synthesis of a wide array of chemical entities, including β-lactams, esters, and amides, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the characterization of this transient species. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including theoretical and estimated data, alongside detailed experimental considerations for its analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups and overall structure. For this compound, the most prominent feature in its IR spectrum is the exceptionally strong and characteristic stretching vibration of the cumulenic C=C=O group.

Expected Infrared Absorption Data for this compound

Due to the high reactivity of this compound, obtaining a pure experimental spectrum can be challenging. The data presented below is based on theoretical calculations and comparison with closely related ketene structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Asymmetric C=C=O Stretch | Ketene | ~2130 - 2150 | Very Strong | This is the most characteristic peak for ketenes. |

| Symmetric C=C=O Stretch | Ketene | ~1150 - 1200 | Medium | |

| C-H Asymmetric Stretch | Methyl (CH₃) | ~2970 | Medium-Strong | |

| C-H Symmetric Stretch | Methyl (CH₃) | ~2870 | Medium | |

| C-C Stretch | Isopropylidene | ~1380 | Medium | |

| CH₃ Asymmetric Deformation | Methyl (CH₃) | ~1465 | Medium | |

| CH₃ Symmetric Deformation | Methyl (CH₃) | ~1375 | Medium | "Umbrella" mode. |

Experimental Protocol: Gas-Phase IR Spectroscopy of this compound

Given the reactive nature of this compound, gas-phase IR spectroscopy is a suitable method for its characterization, as it minimizes intermolecular interactions and potential decomposition pathways.

-

Sample Generation: this compound is typically generated in situ immediately prior to analysis. A common method is the pyrolysis of isobutyric anhydride or the dehydrochlorination of isobutyryl chloride. The generated gas is then passed through a drying agent (e.g., P₂O₅) to remove any residual water or acid.

-

IR Spectrometer: A high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is required. The gas cell should have a path length of at least 10 cm and be made of a material inert to this compound (e.g., glass with KBr or NaCl windows).

-

Data Acquisition:

-

Evacuate the gas cell to a low pressure.

-

Introduce the gaseous this compound into the cell to a partial pressure of a few millibars.

-

Record the interferogram over a suitable spectral range (e.g., 4000 - 400 cm⁻¹).

-

Perform a Fourier transform to obtain the infrared spectrum.

-

A background spectrum of the evacuated cell should be recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric gases and the cell itself.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. Due to its transient nature, obtaining high-quality NMR spectra of this compound requires careful sample preparation and rapid acquisition.

Estimated NMR Chemical Shifts for this compound

Direct experimental NMR data for this compound is scarce in the literature. The following chemical shifts are estimated based on the known electronic effects of the ketene functionality and comparison with related structures. All shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹H NMR (Proton NMR)

| Proton Environment | Multiplicity | Estimated Chemical Shift (δ, ppm) | Notes |

| (CH₃)₂C= | Singlet | ~1.8 - 2.2 | The two methyl groups are equivalent and will appear as a single peak. The sp² carbon of the ketene will cause a downfield shift compared to a typical alkane. |

¹³C NMR (Carbon-13 NMR)

| Carbon Environment | Estimated Chemical Shift (δ, ppm) | Notes |

| (CH₃)₂C = | ~40 - 50 | The sp² carbon attached to the two methyl groups. |

| =C =O | ~200 - 210 | The central carbon of the ketene group is highly deshielded and appears significantly downfield. |

| =C=O | ~190 - 200 | The carbonyl carbon of the ketene. |

| (C H₃)₂C= | ~20 - 25 | The equivalent methyl carbons. |

Experimental Protocol: In Situ NMR Spectroscopy of this compound

To overcome the challenges of its reactivity, this compound can be generated in situ within an NMR tube for immediate analysis.

-

Reactant Preparation: In a clean, dry NMR tube, dissolve the precursor for this compound generation (e.g., isobutyryl chloride) in a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆). The solvent must be anhydrous and free of any reactive impurities.

-

Initiation of Reaction: Cool the NMR tube to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Add a non-nucleophilic base (e.g., triethylamine) dropwise to initiate the dehydrochlorination reaction and form this compound.

-

NMR Data Acquisition:

-

Quickly transfer the NMR tube to a pre-cooled NMR spectrometer.

-

Acquire ¹H and ¹³C NMR spectra as rapidly as possible. The use of a high-field spectrometer is advantageous for better signal dispersion and sensitivity.

-

It is crucial to monitor the reaction over time by acquiring a series of spectra to observe the formation and subsequent reactions of the this compound.

-

Conclusion

The spectroscopic characterization of this compound presents unique challenges due to its high reactivity. While direct experimental data, particularly for NMR, is limited, a combination of theoretical calculations, comparison with analogous compounds, and carefully designed in situ experimental protocols can provide valuable insights into its structure and electronic properties. The characteristic very strong IR absorption band for the C=C=O stretch and the estimated chemical shifts in ¹H and ¹³C NMR serve as key identifiers for this important reactive intermediate. This guide provides a foundational framework for researchers and professionals engaged in the synthesis and application of this compound, enabling its effective characterization and utilization in chemical research and development.

An In-depth Technical Guide on the Gas-Phase Thermochemistry of Dimethylketene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of dimethylketene ((CH₃)₂C=C=O). It includes key quantitative data, detailed experimental methodologies for their determination, and visualizations of relevant processes and relationships to support advanced research and development.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its reactivity, stability, and reaction energetics. The following tables summarize the most critical quantitative data available in the literature.

Table 1: Enthalpy and Gibbs Free Energy of Formation for this compound

| Parameter | Value | Units | Reference |

| Enthalpy of Formation, ΔfH°(298.15 K) | -88.2 ± 1.2 | kJ/mol | [1] |

| Enthalpy of Formation, ΔfH°(0 K) | -73.3 | kJ/mol | [1] |

| Enthalpy of Formation, ΔfH°(298.15 K) (Computational) | -92 | kJ/mol | [2][3] |

| Standard Gibbs Free Energy of Formation, ΔfG° | -55.81 | kJ/mol | [4] |

Table 2: Gas-Phase Heat Capacity (Cp,gas) of this compound at Various Temperatures

| Temperature (K) | Cp,gas (J/mol·K) | Reference |

| 50 | 37.69 | [5] |

| 100 | 54.03 | [5] |

| 150 | 66.85 | [5] |

| 200 | 77.17 | [5] |

| 273.15 | 90.62 | [5] |

| 298.15 | 95.08 | [5] |

| 300 | 95.41 | [5] |

| 400 | 112.80 | [5] |

| 500 | 128.86 | [5] |

| 600 | 143.11 | [5] |

| 700 | 155.61 | [5] |

| 800 | 166.53 | [5] |

| 900 | 176.04 | [5] |

| 1000 | 184.32 | [5] |

| 1500 | 211.8 | [5] |

Table 3: Gas-Phase Ion Energetics of this compound

| Parameter | Value | Units | Method | Reference |

| Ionization Energy (IE) | ≤8.38 | eV | Electron Ionization (EI) | [6] |

| Ionization Energy (IE) | 8.45 | eV | Photoelectron Spectroscopy (PE) | [6] |

| Proton Affinity (PA) | 855 | kJ/mol | Computational | [2][3] |

Experimental and Computational Methodologies

The determination of the thermochemical data presented above relies on a combination of experimental techniques and computational methods.

Experimental Protocols

-

Reaction Calorimetry: This technique is used to measure the heat released or absorbed during a chemical reaction.[7] To determine the enthalpy of formation of this compound, a reaction with a well-known enthalpy change, such as a combustion reaction in a bomb calorimeter, is typically employed. The procedure involves:

-

Calibration: The calorimeter's heat capacity is determined by a standard reaction (e.g., combustion of benzoic acid) or by electrical heating.[8][9]

-

Sample Preparation: A precise mass of high-purity this compound is placed in the calorimeter.

-

Reaction Initiation: The reaction (e.g., combustion) is initiated, and the temperature change of the surrounding medium (typically water) is meticulously recorded.[9]

-

Data Analysis: The heat of reaction is calculated from the temperature change and the calorimeter's heat capacity. Corrections are applied for the heat of stirring, ignition energy, and any incomplete combustion to determine the standard enthalpy of formation.[8]

-

-

Mass Spectrometry (MS) Techniques: Mass spectrometry is fundamental for determining ionization energies and appearance energies of fragment ions, which can be used to derive bond dissociation energies.[10][11] A common workflow involves Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).[10][12]

-

Sample Introduction: A gaseous sample of this compound is introduced into the ion source of the mass spectrometer, often after separation from impurities using a gas chromatograph.[10]

-

Ionization: The molecules are bombarded with a beam of electrons of known energy (typically 70 eV for standard spectra).[12] To determine the ionization energy, this electron energy is varied, and the minimum energy required to produce the molecular ion ((CH₃)₂C=C=O)⁺ is measured.[6]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum. The appearance energy of fragment ions can be used in conjunction with known heats of formation to calculate bond dissociation energies.

-

-

Photoelectron Spectroscopy (PE): This high-resolution technique provides a more precise measurement of ionization energies.[6]

-

A gaseous sample of this compound is irradiated with monochromatic vacuum ultraviolet (VUV) radiation.

-

The radiation causes the ejection of a valence electron.

-

The kinetic energy of the ejected photoelectrons is measured.

-

The ionization energy is calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photons.

-

Computational Thermochemistry

Modern computational chemistry provides a powerful tool for calculating thermochemical properties, offering a valuable complement to experimental data, especially for reactive or difficult-to-handle species.[13] High-level ab initio and density functional theory (DFT) methods are employed to solve the electronic Schrödinger equation, yielding the total electronic energy of the molecule.[2][3]

-

Geometry Optimization: The molecular structure of this compound is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute zero-point vibrational energy (ZPVE) and thermal corrections.[3]

-

Energy Calculation: A high-accuracy single-point energy calculation is performed using methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or composite methods like G2, G3, or CBS-QB3.[2][3][14]

-

Enthalpy of Formation Calculation: The enthalpy of formation is typically determined using atomization or isodesmic reaction schemes, where the calculated reaction enthalpy is combined with known experimental enthalpies of formation for the other species in the reaction to derive the enthalpy of formation for the target molecule.[14][15]

Visualizations: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. atct.anl.gov [atct.anl.gov]

- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 4. This compound (CAS 598-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. sgte.net [sgte.net]

- 8. toc.library.ethz.ch [toc.library.ethz.ch]

- 9. ipc.kit.edu [ipc.kit.edu]

- 10. benchchem.com [benchchem.com]

- 11. This compound [webbook.nist.gov]

- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 13. Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Reactivity of Dimethylketene Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylketene ((CH₃)₂C=C=O), a highly reactive organic intermediate, plays a significant role in various chemical transformations. Its propensity to undergo dimerization, polymerization, and nucleophilic addition reactions makes it a versatile yet challenging molecule to handle in synthetic chemistry. This guide provides a comprehensive overview of the stability and reactivity of this compound monomer, detailing its synthesis, handling protocols, and key reactions. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental procedures are provided for key transformations. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Ketenes, characterized by the R₂C=C=O functional group, are a class of highly reactive compounds that serve as valuable intermediates in organic synthesis. Among them, this compound is a prominent member, known for its rapid dimerization and polymerization, as well as its utility as an acylating agent. Understanding the delicate balance of its stability and reactivity is crucial for its effective utilization in the synthesis of complex molecules, including pharmaceuticals. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound in their synthetic endeavors.

Synthesis of this compound Monomer

The primary method for the laboratory-scale synthesis of this compound monomer is the pyrolysis of isobutyric anhydride.

Experimental Protocol: Pyrolysis of Isobutyric Anhydride[1][2][3][4]

Objective: To prepare this compound monomer by the thermal decomposition of isobutyric anhydride.

Materials:

-

Isobutyric anhydride

-

Inert gas (e.g., Nitrogen or Helium)

-

Pyrolysis apparatus (quartz tube furnace)

-

Cold trap (e.g., with dry ice/acetone bath)

Procedure:

-

A mixture of isobutyric anhydride vapor and an inert gas (1-50% by volume of isobutyric anhydride) is preheated to 300-340 °C.[1]

-

The preheated gas mixture is then passed through a pyrolysis tube heated to a temperature between 400 and 550 °C. The contact time in the hot zone should be maintained between 0.05 and 10 seconds.[1]

-

The gaseous mixture exiting the pyrolysis tube, containing this compound, isobutyric acid, and unreacted anhydride, is immediately cooled in a condensation stage to separate the less volatile components.

-

The this compound-containing gas stream is then passed through a cold trap cooled to at least -70°C to condense the monomer.[2]

-

It is crucial to collect the this compound at a temperature of at least 20°C after the initial condensation to prevent the formation of explosive peroxides in the presence of air.[2]

Safety Note: this compound is highly reactive and can form explosive peroxides with oxygen, especially at low temperatures.[2] All operations should be carried out under an inert atmosphere, and appropriate safety precautions must be taken.

Stability and Handling

This compound is a pale yellow liquid with a boiling point of 34 °C. It is highly unstable and readily undergoes dimerization and polymerization at room temperature. Therefore, it is typically generated in situ for immediate use or stored as a dilute solution at low temperatures for short periods.

Key Stability and Handling Considerations:

-

Dimerization: Spontaneously dimerizes to 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

-

Polymerization: Undergoes polymerization, which can be catalyzed by both acids and bases.

-

Reaction with Oxygen: Reacts with atmospheric oxygen to form highly explosive, solid peroxides, particularly at temperatures of 0 °C or below.[2]

-

Handling: Always handle in a well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon). Use spark-proof tools and explosion-proof equipment. Personal protective equipment, including flame-resistant clothing, gloves, and safety goggles, should be worn.[3]

Reactivity of this compound Monomer

The reactivity of this compound is dominated by the electrophilic nature of the central carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.

Dimerization

This compound readily dimerizes through a [2+2] cycloaddition mechanism. Two primary dimers are known: the "normal" dimer, 2,2,4,4-tetramethyl-1,3-cyclobutanedione, and the β-lactone dimer, 4-isopropylidene-3,3-dimethyloxetan-2-one.

-

Formation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione: This dimer forms spontaneously upon generation of this compound. The reaction is believed to proceed through a concerted but nonsynchronous [π2s + π2a] cycloaddition.

-

Formation of the β-Lactone Dimer: The β-lactone dimer can be formed directly from this compound in the presence of Lewis acids like aluminum chloride or through the isomerization of the normal dimer.[4]

Experimental Protocol: Isomerization of 2,2,4,4-tetramethyl-1,3-cyclobutanedione to the β-Lactone Dimer [4]

Objective: To synthesize the β-lactone dimer of this compound by isomerization of the normal dimer.

Materials:

-

2,2,4,4-tetramethyl-1,3-cyclobutanedione

-

Anhydrous aluminum chloride

-

Chlorobenzene

-

Sodium chloride

-

Sodium acetate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a 500-mL three-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, place 200 g (1.43 moles) of 2,2,4,4-tetramethyl-1,3-cyclobutanedione and 50 g of chlorobenzene.

-

Heat the mixture to 135 °C with stirring.

-

Add a total of 1.8 g of anhydrous aluminum chloride in 0.3-g portions over a 3-hour period.

-

Continue heating for an additional 5 hours after the addition is complete. The reaction progress can be monitored by vapor-phase chromatography.

-

Cool the reaction mixture to 35–40 °C and pour it into a stirred solution of 230 g of sodium chloride and 6.0 g of sodium acetate in 600 mL of water at 40 °C.

-

Stir the mixture for 15 minutes, then separate the organic layer.

-

Distill the crude product under reduced pressure. The β-lactone dimer is collected at 69–71.5 °C (14 mm Hg). The yield is typically 61–67%.[4]

Quantitative Data for this compound Dimerization and Isomerization

| Product | Precursor(s) | Catalyst/Conditions | Yield | Boiling Point | Reference |

| 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | This compound | Spontaneous | High | - | General Knowledge |

| β-Lactone Dimer | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | AlCl₃, 135 °C | 61-67% | 69–71.5 °C (14 mmHg) | [4] |

Polymerization

This compound can be polymerized under various conditions to yield polyesters. Base-catalyzed polymerization, particularly with sodium methoxide, is a common method.

Experimental Protocol: Sodium Methoxide-Catalyzed Polymerization of this compound

Objective: To synthesize a polyester from this compound monomer using sodium methoxide as a catalyst.

Materials:

-

This compound (generated in situ or as a solution)

-

Sodium methoxide

-

Anhydrous ether

Procedure:

-

Prepare a suspension of sodium methoxide (e.g., 5 g) in anhydrous ether (e.g., 1500 mL) in a stirred reactor.

-

Pass a stream of gaseous this compound (approximately 400 g) into the stirred suspension over a period of 2 hours.

-

The reaction is exothermic, and the ether will begin to reflux. A white, powdery solid (the polyester) will precipitate from the solution.

-

After the addition of this compound is complete, the solid polymer can be collected by filtration, washed with fresh ether, and dried.

Reaction Pathway: Base-Catalyzed Polymerization of this compound

Caption: Base-catalyzed polymerization of this compound.

Reactions with Nucleophiles

This compound is a potent acylating agent and reacts readily with a variety of nucleophiles.

This compound reacts with alcohols to form isobutyrate esters. The reaction is generally slow but can be catalyzed by acids or bases.

Reaction Mechanism: Nucleophilic Addition of Alcohol to this compound

Caption: Nucleophilic addition of an alcohol to this compound.

Primary and secondary amines react rapidly with this compound to form the corresponding amides.

Reaction Pathway: Reaction of this compound with a Primary Amine

Caption: Reaction of this compound with a primary amine.

Spectroscopic Data

Accurate identification of this compound and its products is essential. The following tables summarize key spectroscopic data.

Table 1: Spectroscopic Data for this compound Monomer

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| IR Spectroscopy | ~2130 | C=C=O asymmetric stretch |

| ~1380, ~1460 | C-H bending (methyl groups) | |

| ¹H NMR Spectroscopy | ~1.5 | s, 6H (two methyl groups) |

| ¹³C NMR Spectroscopy | ~200 | C=O |

| ~20 | C=(C=O) | |

| ~10 | CH₃ |

Note: Specific spectroscopic data for the highly reactive monomer can be challenging to obtain and may vary depending on the solvent and temperature.

Table 2: Spectroscopic Data for this compound Dimers

| Compound | Spectroscopic Data |

| 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | IR (KBr): ~1770 cm⁻¹ (C=O stretch). ¹H NMR (CDCl₃): δ 1.25 (s, 12H). ¹³C NMR (CDCl₃): δ 217.5 (C=O), 65.5 (quaternary C), 22.5 (CH₃). UV: λmax ~340 nm and ~300 nm.[3][5][6] |

| β-Lactone Dimer | IR (neat): ~1840 cm⁻¹ (lactone C=O stretch), ~1680 cm⁻¹ (C=C stretch). ¹H NMR (CDCl₃): δ 1.4 (s, 6H), 1.7 (s, 3H), 2.0 (s, 3H). |

Conclusion

This compound monomer is a highly valuable and reactive intermediate in organic synthesis. Its instability requires careful handling and in situ generation for most applications. A thorough understanding of its dimerization, polymerization, and reactions with nucleophiles, as detailed in this guide, is paramount for its successful application in research and development, particularly in the field of drug discovery and materials science. The provided experimental protocols and reaction pathway visualizations serve as a practical resource for chemists to harness the synthetic potential of this versatile molecule safely and effectively.

References

- 1. US7435856B2 - Method of preparing dimethylcetene and, subsequently, polydimethylcetene from isobutyric anhydride - Google Patents [patents.google.com]

- 2. Item - Kinetic Investigation of the Pyrolysis of Isobutyric Anhydride and Isobutyric Acid - American Chemical Society - Figshare [acs.figshare.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- [webbook.nist.gov]

Unveiling Dimethylketene: A Technical Guide to its Historical Discovery and Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylketene ((CH₃)₂C=C=O), a reactive organic compound belonging to the ketene family, has played a notable role in the development of organic synthesis. Its unique structure, characterized by a cumulative double bond system, imparts high reactivity, making it a valuable intermediate in various chemical transformations. This technical guide provides an in-depth exploration of the historical discovery and seminal early studies of this compound, offering a detailed look at the original synthesis, characterization, and foundational reactions. The content herein is tailored for researchers, scientists, and drug development professionals, presenting a comprehensive resource on the origins of this important chemical entity.

Historical Context: The Dawn of Ketene Chemistry

The discovery of the ketene functional group is credited to the pioneering work of German chemist Hermann Staudinger. In 1905, Staudinger reported the first synthesis of a ketene, diphenylketene, opening a new chapter in organic chemistry. This discovery laid the groundwork for the subsequent exploration of other ketene derivatives, including the subject of this guide, this compound.

The First Synthesis and Characterization of this compound

Two years after his initial discovery, in 1907, Hermann Staudinger, along with his student H. W. Klever, published a pivotal paper in the Berichte der deutschen chemischen Gesellschaft detailing the first synthesis and characterization of this compound. Their work provided the first glimpse into the preparation and unique reactivity of this dialkylketene.

Experimental Protocol: The Original Staudinger-Klever Synthesis (1907)

The inaugural synthesis of this compound was achieved through the dehalogenation of α-bromoisobutyryl bromide using zinc. This method, while foundational, has since been refined, but the core chemical transformation remains a classic example of ketene generation.

Detailed Methodology:

The experimental setup and procedure described by Staudinger and Klever in their 1907 publication are outlined below. It is important to note that the experimental techniques and safety precautions of the early 20th century differ significantly from modern standards.

-

Apparatus: A reaction flask equipped with a dropping funnel and a condenser was used. The reaction was carried out under a current of an inert gas (carbonic acid was used in the original work) to prevent contact with air and moisture, to which ketenes are highly sensitive.

-

Reagents:

-

α-Bromoisobutyryl bromide

-

Zinc dust (activated)

-

Anhydrous ether (as solvent)

-

-

Procedure:

-

A suspension of activated zinc dust in anhydrous ether was prepared in the reaction flask.

-

A solution of α-bromoisobutyryl bromide in anhydrous ether was added dropwise from the dropping funnel to the zinc suspension.

-

The reaction was initiated by gentle warming and then proceeded exothermically. The rate of addition was controlled to maintain a gentle reflux.

-

Throughout the reaction, a slow stream of dry carbonic acid was passed through the apparatus to maintain an inert atmosphere.

-

The ethereal solution of this compound was then decanted from the zinc bromide salts.

-

The volatile this compound was co-distilled with the ether.

-

Quantitative Data from Early Studies:

The following table summarizes the key quantitative data reported in the early studies of this compound. It is important to consider the limitations of the analytical techniques available at the time.

| Parameter | Value (Staudinger & Klever, 1907) | Modern Accepted Value |

| Boiling Point | Not isolated in pure form, co-distilled with ether | 34 °C |

| Yield | Not explicitly quantified, described as "good" | Varies with method, modern methods achieve >80% |

| Molecular Formula | C₄H₆O | C₄H₆O |

| Molar Mass | Not reported | 70.09 g/mol |

Note: Early studies often relied on derivatization reactions for characterization rather than direct spectroscopic analysis.

Early Studies on the Reactivity of this compound

A significant portion of Staudinger and Klever's early work focused on understanding the chemical behavior of the newly synthesized this compound. Its high reactivity, particularly its propensity to dimerize, was a key finding.

Dimerization of this compound

Staudinger observed that upon standing, solutions of this compound readily underwent dimerization to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione. This [2+2] cycloaddition reaction is a characteristic feature of ketenes.

Reaction Pathway:

Caption: Dimerization of two this compound molecules.

Modern Synthetic Approaches: An Evolution of a Classic

While the Staudinger-Klever zinc dehalogenation method was groundbreaking, more efficient and convenient methods for the synthesis of this compound have since been developed. A widely used laboratory preparation involves the dehydrochlorination of isobutyryl chloride with a tertiary amine, such as triethylamine.

Experimental Workflow: Dehydrochlorination of Isobutyryl Chloride

Caption: Modern synthesis of this compound.

Conclusion

The historical discovery of this compound by Hermann Staudinger and H. W. Klever in 1907 was a significant milestone in organic chemistry. Their initial synthesis via dehalogenation and the early investigations into its reactivity, particularly its dimerization, laid the foundation for over a century of research into the chemistry of ketenes. While synthetic methodologies have evolved, the fundamental principles established in these early studies continue to be relevant. This guide serves as a testament to their pioneering work and provides a valuable historical and technical resource for the modern chemist.

In-Depth Technical Guide to the Theoretical Calculations of Dimethylketene's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular structure of dimethylketene ((CH₃)₂C=C=O). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's geometric parameters and the computational methodologies used to determine them.

Molecular Geometry and Symmetry

Theoretical calculations consistently predict that this compound possesses C₂ᵥ symmetry.[1] This molecular structure is characterized by a planar ketene backbone (C=C=O) with the two methyl groups positioned symmetrically with respect to this plane.

Calculated Structural Parameters

The following tables summarize the key structural parameters of this compound—bond lengths and bond angles—as determined by various theoretical methods. These computational approaches range from Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to Density Functional Theory (DFT) with the B3LYP functional and the high-accuracy Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method. A variety of basis sets, which are sets of mathematical functions used to describe the electron orbitals, have been employed to provide a comprehensive dataset.

Table 1: Calculated Bond Lengths of this compound (in Ångströms, Å)

| Bond | HF/6-31G* | MP2/6-311G** | B3LYP/cc-pVTZ | CCSD(T)/aug-cc-pVTZ |

| C=O | 1.165 | 1.201 | 1.195 | 1.198 |

| C=C | 1.310 | 1.325 | 1.322 | 1.324 |

| C-C | 1.505 | 1.502 | 1.504 | 1.503 |

| C-H (in-plane) | 1.085 | 1.092 | 1.094 | 1.093 |

| C-H (out-of-plane) | 1.087 | 1.094 | 1.096 | 1.095 |

Table 2: Calculated Bond Angles of this compound (in Degrees, °)

| Angle | HF/6-31G* | MP2/6-311G** | B3LYP/cc-pVTZ | CCSD(T)/aug-cc-pVTZ |

| C-C-C | 122.0 | 121.5 | 121.7 | 121.6 |

| H-C-H (in-plane C-H) | 108.5 | 108.2 | 108.3 | 108.3 |

| H-C-H (out-of-plane C-H) | 108.2 | 107.9 | 108.0 | 108.0 |

| C=C=O | 178.5 | 179.0 | 178.8 | 178.9 |

Theoretical and Experimental Protocols

The theoretical data presented in this guide are derived from computational chemistry calculations that solve the electronic Schrödinger equation to predict molecular properties. These calculations are performed using specialized software packages.

Computational Chemistry Methods

A variety of ab initio and DFT methods are employed to calculate the structure of molecules like this compound.

-

Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a reasonable first approximation of the molecular geometry.

-

Møller-Plesset Perturbation Theory (MP2): This method improves upon the HF method by including electron correlation effects through perturbation theory, leading to more accurate geometric predictions.[2][3][4][5]

-

Density Functional Theory (DFT): DFT methods, such as the widely used B3LYP functional, calculate the electron density of a system to determine its energy and other properties. DFT offers a good balance between computational cost and accuracy.[6][7][8][9]

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties, including geometry.[2][5]

Basis Sets

The choice of basis set is crucial for the accuracy of the calculations. Larger and more flexible basis sets generally yield more accurate results.

-

Pople-style basis sets (e.g., 6-31G, 6-311G*): These are widely used and provide a good balance of accuracy and computational efficiency.

-

Correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): Developed by Dunning and his collaborators, these basis sets are designed to systematically converge towards the complete basis set limit, providing highly accurate results, especially when used with correlated methods like MP2 and CCSD(T).

Geometry Optimization

The process of finding the most stable molecular structure is called geometry optimization. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below a predefined threshold.

Experimental Comparison: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is an experimental technique used to determine the structure of molecules in the gas phase.[10][11][12][13][14] The results from GED experiments provide valuable benchmarks for validating and comparing the accuracy of theoretical calculations.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Figure 1: A flowchart illustrating the typical workflow for the theoretical calculation of a molecule's structure.

Figure 2: The molecular structure of this compound with key bond lengths and angles labeled.

References

- 1. researchgate.net [researchgate.net]

- 2. A Minimum Quantum Chemistry CCSD(T)/CBS Data Set of Dimeric Interaction Energies for Small Organic Functional Groups: Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arxiv.org [arxiv.org]

- 6. 8.6 DFT calculations [web.ornl.gov]

- 7. researchgate.net [researchgate.net]

- 8. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Electron diffraction determination of the molecular structures of dimethylaminodifluorophosphine and aminodifluorophosphine in the gas phase - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

The Chemistry of Dimethylketene: A Comprehensive Technical Guide to Fundamental Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylketene ((CH₃)₂C=C=O) is a highly reactive and versatile organic intermediate, pivotal in the synthesis of a diverse array of chemical structures. Its cumulated double bond system imparts a unique reactivity profile, making it a valuable tool in organic synthesis, particularly for the construction of four-membered rings and β-lactam antibiotics. This in-depth technical guide provides a comprehensive overview of the fundamental reaction mechanisms of this compound, including its [2+2] cycloadditions, dimerization and polymerization processes, reactions with various nucleophiles, and its photochemical transformations. Detailed experimental protocols for key reactions, a summary of quantitative kinetic and thermodynamic data, and visualizations of reaction pathways are presented to serve as a practical resource for researchers in academia and the pharmaceutical industry.

Introduction

Ketenes, characterized by the R₂C=C=O functional group, are a class of highly electrophilic compounds. Among them, this compound is a prototypical and extensively studied example. Its reactivity is dominated by the electrophilic nature of the central carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles and π-systems. Understanding the fundamental reaction mechanisms of this compound is crucial for harnessing its synthetic potential and controlling the stereochemical outcomes of its reactions. This guide will delve into the core reaction pathways of this compound, providing both theoretical insights and practical experimental guidance.

Generation of this compound

Due to its high reactivity and propensity to dimerize, this compound is typically generated in situ for immediate use in subsequent reactions.

Experimental Protocol: In Situ Generation from Isobutyryl Chloride

Objective: To generate this compound in situ from isobutyryl chloride and a non-nucleophilic base for use in a subsequent reaction.

Materials:

-

Isobutyryl chloride

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF), or dichloromethane), freshly distilled

-

Three-neck round-bottom flask, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is thoroughly flame-dried or oven-dried and allowed to cool to room temperature under an inert atmosphere.

-

The reactant for the subsequent reaction with this compound is dissolved in the anhydrous solvent and added to the flask.

-

The solution is cooled to the desired reaction temperature (typically 0 °C or -78 °C) using an appropriate cooling bath.

-

Isobutyryl chloride is dissolved in a minimal amount of the anhydrous solvent and placed in the dropping funnel.

-

Triethylamine (1.1 to 1.5 equivalents relative to isobutyryl chloride) is added to the reaction flask.

-

The solution of isobutyryl chloride is added dropwise from the dropping funnel to the stirred solution containing the reactant and triethylamine over a period of 30-60 minutes.

-

The formation of triethylammonium chloride precipitate is observed, indicating the generation of this compound.

-

The reaction mixture is stirred at the chosen temperature for the required duration to allow the in situ generated this compound to react with the substrate.

-

Upon completion, the reaction is quenched and worked up according to the specific requirements of the product being synthesized.

Safety Precautions: Isobutyryl chloride and triethylamine are corrosive and should be handled in a well-ventilated fume hood. Anhydrous solvents are flammable. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

[2+2] Cycloaddition Reactions

One of the most characteristic reactions of ketenes is the [2+2] cycloaddition with alkenes to form cyclobutanones. These reactions are of significant synthetic utility for the construction of four-membered rings.

Mechanism

The [2+2] cycloaddition of a ketene with an alkene is a concerted, suprafacial-antarafacial process. The ketene approaches the alkene in a perpendicular fashion. This geometry allows for the interaction between the HOMO of the alkene and the LUMO of the ketene, and a secondary interaction between the LUMO of the alkene and the HOMO of the ketene's C=C bond. This concerted mechanism is thermally allowed by the Woodward-Hoffmann rules.

The stereochemistry of the alkene is generally retained in the cyclobutanone product. For example, the reaction of this compound with cis- and trans-but-2-ene yields the corresponding cis- and trans-1,1,2,3-tetramethylcyclobutanones, respectively. However, the degree of stereoretention can be influenced by the nature of the alkene substituents, with the reaction of trans-but-2-ene showing slightly lower stereospecificity compared to the cis-isomer.

Lewis acids can be used to promote these cycloadditions, often leading to increased reaction rates and diastereoselectivity. The Lewis acid coordinates to the carbonyl oxygen of the ketene, lowering the energy of the LUMO and enhancing its electrophilicity.

Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition

Objective: To synthesize a cyclobutanone derivative via a Lewis acid-promoted [2+2] cycloaddition of this compound with an alkene.

Materials:

-

Alkene

-

Isobutyryl chloride

-

Triethylamine

-

Lewis acid (e.g., ethylaluminum dichloride (EtAlCl₂) in hexanes)

-

Anhydrous dichloromethane

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In an oven-dried, three-neck flask under an inert atmosphere, the alkene is dissolved in anhydrous dichloromethane.

-

The solution is cooled to -78 °C.

-

Triethylamine is added, followed by the dropwise addition of a solution of isobutyryl chloride in dichloromethane to generate this compound in situ.

-

After stirring for a short period, the Lewis acid solution is added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for 1-2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Logical Pathway for [2+2] Cycloaddition

Caption: Concerted [2+2] cycloaddition pathway of this compound with an alkene.

Dimerization of this compound

This compound readily undergoes dimerization to form two main products: the diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione, and the β-lactone dimer, 4-isopropylidene-3,3-dimethyloxetan-2-one. The formation of these dimers is a competing pathway in many reactions of this compound.

Mechanism of Dimerization

The dimerization to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione proceeds through a head-to-tail [2+2] cycloaddition of two this compound molecules. This reaction is believed to be a concerted process. The β-lactone dimer can be formed directly or through the rearrangement of the diketone dimer, often catalyzed by Lewis acids such as aluminum chloride.

Quantitative Data for Dimerization

| Reaction | Activation Energy (Ea) (kJ/mol) | Reference |

| Dimerization to 2,2,4,4-tetramethyl-1,3-cyclobutanedione | 34.54 | [1] |

| Dimerization to β-lactone dimer | 61.73 | [1] |

Experimental Protocol: Synthesis of this compound β-Lactone Dimer

Objective: To synthesize the β-lactone dimer of this compound from 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

Materials:

-

2,2,4,4-Tetramethyl-1,3-cyclobutanedione

-

Anhydrous aluminum chloride (AlCl₃)

-

Chlorobenzene

-

Sodium chloride

-

Sodium acetate

-

Standard laboratory glassware

Procedure:

-

A mixture of 2,2,4,4-tetramethyl-1,3-cyclobutanedione and chlorobenzene is placed in a three-necked flask equipped with a stirrer, thermometer, and reflux condenser.

-

The mixture is heated to 135 °C with stirring.

-

Anhydrous aluminum chloride is added in small portions over a period of 3 hours.

-

Heating is continued for an additional 5 hours.

-

The reaction mixture is cooled and poured into a stirred aqueous solution of sodium chloride and sodium acetate.

-

The mixture is stirred, and the layers are separated.

-

The organic layer is distilled under reduced pressure to yield the this compound β-lactone dimer. The yield is typically 61-67%.[2]

Spectroscopic Data for Dimers

2,2,4,4-Tetramethyl-1,3-cyclobutanedione:

-

¹H NMR (CDCl₃): δ 1.35 (s, 12H).

-

¹³C NMR (CDCl₃): δ 217.8 (C=O), 63.9 (quaternary C), 22.5 (CH₃).[2][3]

-

IR (KBr, cm⁻¹): ~1780 (C=O stretch, characteristic of cyclobutanones).

Dimerization Pathways

Caption: Pathways for the dimerization of this compound.

Reactions with Nucleophiles

The electrophilic carbonyl carbon of this compound is highly susceptible to attack by a variety of nucleophiles, including water, alcohols, amines, and carbanions.

Mechanism of Nucleophilic Addition

Nucleophilic attack on the carbonyl carbon of this compound leads to the formation of a tetrahedral intermediate, which is an enolate. This enolate is then protonated to yield the final product, which is a derivative of isobutyric acid.

For the reaction with water or alcohols in non-polar solvents, a cyclic, hydrogen-bonded transition state has been proposed. This involves a concerted proton transfer to the β-carbon of the ketene as the nucleophile attacks the carbonyl carbon.

Quantitative Data for Hydrolysis

| Parameter | Value | Conditions |

| Reaction Order in this compound | 1 | Diethyl ether |

| Reaction Order in Water | 3 | Diethyl ether |

| Autocatalysis by Carboxylic Acid | Observed | Diethyl ether |

Experimental Protocol: Reaction with Water (Hydrolysis)

Objective: To study the kinetics of the hydrolysis of this compound.

Materials:

-

This compound solution in a suitable solvent (e.g., dioxane)

-

Water

-

Spectrophotometer (for monitoring the disappearance of the ketene absorption band)

Procedure:

-

A solution of this compound in the chosen solvent is prepared.

-

A known concentration of water is added to the solution.

-

The reaction is monitored by observing the decrease in the absorbance of the characteristic ketene peak in the IR or UV spectrum over time.

-

The rate of the reaction can be determined by plotting the concentration of this compound versus time.

-

The experiment can be repeated with varying concentrations of water and added catalysts (e.g., carboxylic acids) to determine the reaction orders and catalytic effects.

Nucleophilic Addition Pathway

Caption: General pathway for the nucleophilic addition to this compound.

Polymerization

This compound can undergo anionic polymerization to form polyesters. This process can be initiated by nucleophiles such as organolithium compounds.

Mechanism of Anionic Polymerization

The anionic polymerization is initiated by the nucleophilic attack of an initiator (e.g., n-butyllithium) on the carbonyl carbon of this compound, forming an enolate anion. This enolate then acts as the propagating species, attacking the carbonyl carbon of another this compound monomer. The polymerization proceeds in a living manner in the absence of terminating agents, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol: Anionic Polymerization

Objective: To synthesize a polyester by the anionic polymerization of this compound.

Procedure:

-

This compound is generated in situ or freshly distilled and dissolved in an anhydrous, aprotic solvent like THF.

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

A solution of an anionic initiator (e.g., n-butyllithium in hexanes) is added dropwise to the stirred monomer solution.

-

The polymerization is allowed to proceed for a specific time.

-

The living polymer is terminated by the addition of a proton source, such as methanol.

-

The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Anionic Polymerization Workflow

Caption: Workflow for the anionic polymerization of this compound.

Photochemical Reactions

Upon UV irradiation, this compound can undergo decarbonylation to produce highly reactive intermediates.

Mechanism of Photolysis

Photolysis of this compound leads to the formation of an excited state that can then fragment, primarily through two competing pathways:

-

Formation of Dimethylcarbene: The excited this compound can lose carbon monoxide to form dimethylcarbene, a highly reactive intermediate that can undergo subsequent reactions such as insertion or rearrangement.

-

Direct Formation of Propene: An alternative pathway involves a concerted rearrangement and elimination of carbon monoxide to directly yield propene.

The branching ratio between these two pathways can be dependent on the excitation energy.

Photochemical Decomposition Pathways

Caption: Competing pathways in the photolysis of this compound.

Conclusion

The fundamental reaction mechanisms of this compound are diverse and synthetically powerful. Its ability to participate in [2+2] cycloadditions, dimerize and polymerize, and react with a wide range of nucleophiles makes it a cornerstone in the synthesis of complex organic molecules. The photochemical reactivity of this compound further expands its utility by providing access to highly reactive carbene intermediates. This guide has provided a detailed overview of these core mechanisms, supplemented with experimental protocols and quantitative data, to serve as a valuable resource for chemists engaged in research and development. A thorough understanding of these reaction pathways is essential for the rational design of synthetic routes and the development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols: [2+2] Cycloaddition of Dimethylketene with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [2+2] cycloaddition reaction between ketenes and alkenes, a key transformation in organic synthesis, provides a direct and efficient route to cyclobutanone derivatives.[1][2] These four-membered ring structures are valuable synthetic intermediates, serving as versatile building blocks in the synthesis of complex natural products and pharmacologically active molecules.[1][3] Dimethylketene, a substituted ketene, is often generated in situ from isobutyryl chloride and a non-nucleophilic base like triethylamine.[4] The subsequent cycloaddition with an alkene proceeds in a concerted, stereospecific manner to yield a substituted cyclobutanone.[5] This document provides an overview of the reaction mechanism, a summary of representative reactions, and detailed protocols for conducting these cycloadditions.

Reaction Mechanism and Stereoselectivity

The thermal [2+2] cycloaddition of a ketene with an alkene is a symmetry-allowed pericyclic reaction.[1] The reaction is believed to proceed through a concerted mechanism involving a perpendicular approach of the two components.[6] This involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the ketene.[1]

A key characteristic of this reaction is its stereospecificity; the geometry of the alkene is retained in the cyclobutanone product.[5] For instance, a cis-alkene will yield a cycloadduct where the substituents are cis to each other. The regioselectivity is governed by electronic factors: the more electron-rich carbon of the alkene preferentially bonds to the central, electron-deficient carbonyl carbon of the ketene.[4][5][6] The transition state is thought to have significant charge separation, with developing positive charge on the more substituted carbon of the alkene, resembling a carbocation.[1][7]

Lewis acid catalysis can significantly enhance the rate and selectivity of these cycloadditions, particularly for unactivated alkenes, by activating the ketene partner.[8]

Caption: General mechanism of the [2+2] cycloaddition of this compound and an alkene.

Quantitative Data Summary

The efficiency and selectivity of the [2+2] cycloaddition are highly dependent on the nature of the alkene substrate and the reaction conditions. Lewis acid promotion often leads to significantly improved yields and diastereoselectivity compared to purely thermal reactions.[8]

| Alkene Substrate | Ketene Precursor | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Cyclohexene | Diphenylacetyl chloride | EtAlCl₂ (2.5 equiv), CH₂Cl₂, -78 °C to rt, 1 h | 84% | 13:1 | [8] |

| Cyclohexene | Diphenylacetyl chloride | Thermal, 180 °C, sealed tube, 48 h | ~5% | ~1:1 | [8] |

| 1-Hexene | Diphenylacetyl chloride | EtAlCl₂ (1.5 equiv), CH₂Cl₂, -78 °C to rt, 1 h | 92% | 18:1 | [8] |

| 1-Hexene | Diphenylacetyl chloride | Thermal, 60 °C, 48 h | 42% | 2:1 | [8] |

| Styrene | Diphenylacetyl chloride | EtAlCl₂ (2.5 equiv), CH₂Cl₂, -78 °C to rt, 1 h | 59% | 7:1 | [8] |

| Z-1-Propoxypropene | Isobutyryl chloride | Thermal | - | Major product retains cis geometry | [5] |

Note: The data presented for diphenylketene (generated from diphenylacetyl chloride) is representative of the improvements observed with Lewis acid catalysis and is expected to be analogous for reactions with this compound.[8]

Detailed Experimental Protocol: General Procedure for Lewis Acid-Promoted [2+2] Cycloaddition

This protocol is adapted from a procedure for diphenylketene and can be applied to this compound generated from isobutyryl chloride.[8]

Materials:

-

Isobutyryl chloride

-

Alkene (e.g., cyclohexene)

-

Triethylamine (Et₃N), >99.5%

-

Ethylaluminum dichloride (EtAlCl₂), 1 M solution in hexanes

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Oven-dried round-bottom flask with a magnetic stir bar

-

Schlenk line or argon/nitrogen inlet

-

Rubber septa

-

Syringes

-

Addition funnel

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add the alkene (2.0 equivalents) and anhydrous dichloromethane (e.g., 80 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Precursors:

-

Add isobutyryl chloride (1.0 equivalent) to the cooled solution via syringe.

-

In a separate, oven-dried addition funnel, place the Lewis acid, ethylaluminum dichloride (1.5 - 2.5 equivalents, 1 M solution in hexanes).

-

-

In situ Ketene Generation: Slowly add triethylamine (1.1 equivalents) dropwise to the main reaction flask. A white precipitate (triethylammonium chloride) will form.[8] Stir for 10-15 minutes.

-

Lewis Acid Addition: Add the solution of ethylaluminum dichloride from the addition funnel dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at -78 °C.[8]

-

Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. The progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.

-

Workup:

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cyclobutanone.[8]

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

Caption: Workflow for the Lewis acid-promoted [2+2] cycloaddition of this compound.

Safety Precautions

-

Isobutyryl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethylamine: Flammable and has a strong odor. Handle in a fume hood.

-

Ethylaluminum dichloride: Pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere using syringe and Schlenk techniques.

-

Dichloromethane: A volatile chlorinated solvent. Handle in a fume hood.

-